Potassium deuteride

Vue d'ensemble

Description

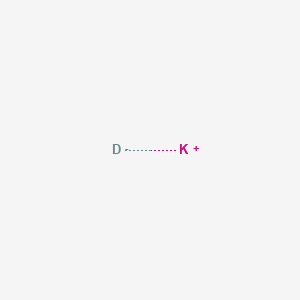

Potassium deuteride is a compound with the formula DK. It has a molecular weight of 41.1124 . It is a type of deuteride, which are compounds that contain deuterium, or heavy hydrogen .

Synthesis Analysis

Deuterides can be prepared by two main methods: direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides, and the deuteration of corresponding hydrides . The direct high-temperature deuteration method produces deuterides via the direct chemical reaction between metals and deuterium gas at high temperatures .Molecular Structure Analysis

The molecular structure of Potassium deuteride is relatively simple, with one potassium atom (K) and one deuterium atom (D) forming the compound . The structure of deuterides plays a critical role in its properties .Chemical Reactions Analysis

Deuterides can be prepared by the preparation methods of hydrides, but with unique characteristics due to the lack of deuterated raw materials . Deuterium can be absorbed by metals at high temperatures, which usually does not occur at normal temperature and pressure .Physical And Chemical Properties Analysis

Potassium is a member of the group 1 of alkali cations. It is highly reactive and highly soluble in water . Many properties of the ionic metal deuteride salts are similar to those of salts, and they are electrically conductive in the molten state .Applications De Recherche Scientifique

Structural and Spectroscopic Studies : Renaudin et al. (2004) investigated alkali borohydrides and their deuterides, including Potassium deuteride, using X-ray and neutron powder diffraction and spectroscopy. They focused on the structural characteristics at different temperatures, providing insights into the behavior of Potassium deuteride under various conditions (Renaudin et al., 2004).

Isotope Effects in Hydrogen-Bonded Crystals : Koval et al. (2002) conducted a study on nuclear quantum effects and changes due to deuteration in hydrogen-bonded potassium-dihydrogen-phosphate crystals. This research is significant for understanding the impact of isotopes like deuterium in Potassium deuteride on the properties of hydrogen-bonded systems (Koval et al., 2002).

Interaction with Nickel Surfaces : Sun et al. (1984) studied the interaction of Potassium and Potassium deuteride on Ni(100) surfaces. Their research provides valuable information on the adsorption characteristics and chemical reactions of Potassium deuteride on metal surfaces, relevant for surface science and material chemistry (Sun et al., 1984).

Mueller Matrix Ellipsometry : Synowicki et al. (2004) utilized Mueller matrix ellipsometry to study deuterated potassium dihydrogen phosphate (DKDP), which is closely related to Potassium deuteride. Their study is significant for applications in high-power laser systems, providing insights into the optical properties of deuterated potassium compounds (Synowicki et al., 2004).

Hydrogen Isotope Separation : Kim et al. (2017) explored the role of deuterium, as in Potassium deuteride, in hydrogen isotope separation using metal-organic frameworks (MOFs). This research is crucial for applications in energy production and scientific research where isotope separation is essential (Kim et al., 2017).

Deuterated Potassium dihydrogen phosphate (DKDP) in Lasers : Carr et al. (2003) investigated the mechanisms of laser-induced damage in DKDP, a material closely related to Potassium deuteride. Their work contributes to understanding the properties of potassium deuteride in high-power laser applications (Carr et al., 2003).

Nonlinear Optical Properties of DKDP : Wang et al. (2016) studied the nonlinear optical properties of DKDP, which are relevant for understanding the behavior of Potassium deuteride in optical applications, especially in laser systems (Wang et al., 2016).

Safety And Hazards

Orientations Futures

To clarify the long-term effects of potassium and sodium exposure, future research would accomplish the following: Evaluate the first- and second-generation effects of high and low potassium and sodium intakes of both the mother and father in order to identify optimal intakes of these nutrients during reproductive stages of life .

Propriétés

IUPAC Name |

potassium;deuteride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFVSFVLVRNXFJ-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

41.1124 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium deuteride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.